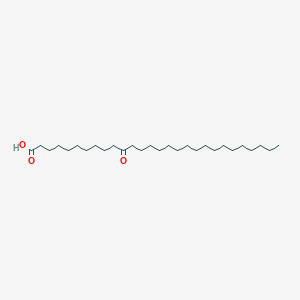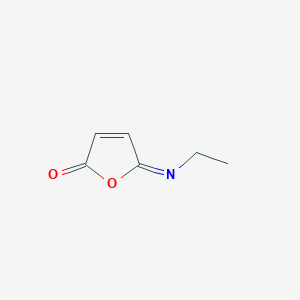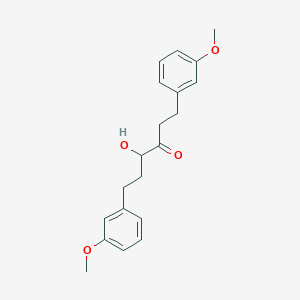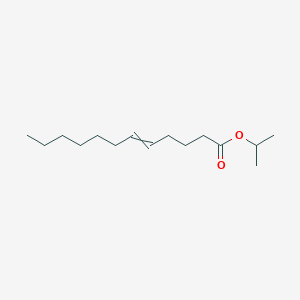
Propan-2-yl dodec-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl dodec-5-enoate: is an organic compound with the molecular formula C15H28O2 5-Dodecenoic acid, 1-methylethyl ester . This compound is characterized by its ester functional group and a long hydrocarbon chain with a double bond at the fifth carbon position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propan-2-yl dodec-5-enoate can be synthesized through the esterification of 5-dodecenoic acid with propan-2-ol (isopropanol). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts such as ion-exchange resins can also be employed to streamline the esterification process and reduce the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: Propan-2-yl dodec-5-enoate can undergo various chemical reactions, including:
Hydrogenation: The double bond in the hydrocarbon chain can be hydrogenated to form .
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield and .
Oxidation: The compound can be oxidized to form dodecanoic acid derivatives.
Common Reagents and Conditions:
Hydrogenation: Catalysts such as (Pd/C) are commonly used under hydrogen gas (H2) atmosphere.
Hydrolysis: Acidic hydrolysis typically uses (HCl), while basic hydrolysis uses (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Major Products:
Hydrogenation: Propan-2-yl dodecanoate
Hydrolysis: 5-Dodecenoic acid and propan-2-ol
Oxidation: Dodecanoic acid derivatives
Applications De Recherche Scientifique
Propan-2-yl dodec-5-enoate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Mécanisme D'action
The mechanism of action of propan-2-yl dodec-5-enoate involves its interaction with biological membranes and enzymes. The ester functional group can undergo hydrolysis by esterases, releasing the corresponding acid and alcohol. These products can then participate in various metabolic pathways, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Propan-2-yl dodecanoate: Similar structure but lacks the double bond.
Ethyl dodec-5-enoate: Similar ester but with an ethyl group instead of a propan-2-yl group.
Propan-2-yl hexanoate: Shorter hydrocarbon chain with similar ester functionality.
Uniqueness: Propan-2-yl dodec-5-enoate is unique due to the presence of the double bond in the hydrocarbon chain, which imparts distinct chemical reactivity and physical properties compared to its saturated counterparts .
Propriétés
Numéro CAS |
71597-90-5 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
propan-2-yl dodec-5-enoate |
InChI |
InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-15(16)17-14(2)3/h9-10,14H,4-8,11-13H2,1-3H3 |
Clé InChI |
FZKDUKQTAKMKBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol](/img/structure/B14477276.png)


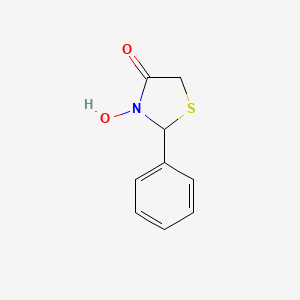
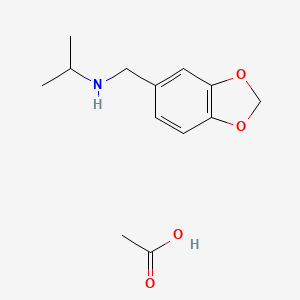
![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)
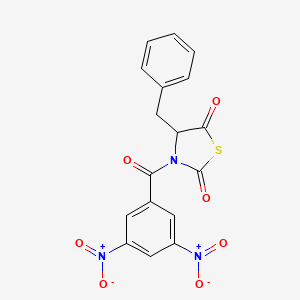

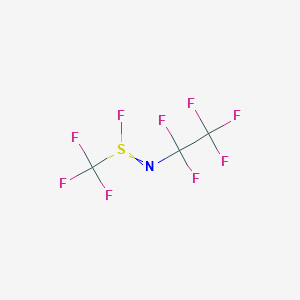
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
